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Biotin-PEG4-Amide-C6-Azide - 1006592-62-6

Biotin-PEG4-Amide-C6-Azide

Catalog Number: EVT-2533334
CAS Number: 1006592-62-6
Molecular Formula: C27H49N7O7S
Molecular Weight: 615.79
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of Biotin-PEG4-Amide-C6-Azide involves several key steps:

  1. Activation of Biotin: The process begins with the activation of biotin to facilitate its reaction with PEG.
  2. Conjugation with PEG: Biotin is reacted with PEG to form a biotin-PEG conjugate.
  3. Introduction of Amide Bond: An appropriate amine is introduced through a coupling reaction to form the amide bond.
  4. Addition of Azide Group: The azide group is incorporated via a substitution reaction.

This multi-step synthetic route ensures that the final product possesses the desired functional groups necessary for its application in click chemistry .

Technical Details

  • Purity: The compound typically exhibits a high purity level of around 98.37% .
  • Molecular Weight: The molecular weight of Biotin-PEG4-Amide-C6-Azide is 615.79 g/mol, and its molecular formula is C27H49N7O7S .
Molecular Structure Analysis

Biotin-PEG4-Amide-C6-Azide features a complex structure characterized by:

  • Biotin moiety: Provides high affinity for streptavidin or avidin.
  • Polyethylene glycol chain: Enhances solubility and stability.
  • Amide bond: Facilitates linkage to other molecules.
  • Azide group: Enables click chemistry reactions.

The specific arrangement of these components contributes to the compound's unique properties and functionality in biochemical applications .

Chemical Reactions Analysis

Biotin-PEG4-Amide-C6-Azide primarily participates in two types of chemical reactions:

  1. Copper-Catalyzed Azide-Alkyne Cycloaddition Reaction (CuAAC):
    • This reaction involves the azide group reacting with an alkyne group in the presence of a copper catalyst, resulting in the formation of a stable triazole linkage.
  2. Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC):
    • This reaction occurs without a copper catalyst and involves the azide group reacting with a strained alkyne (e.g., dibenzocyclooctyne or bicyclononyne) to form a triazole linkage.

Both reactions are crucial for the compound's application in bioconjugation and targeted therapy development .

Mechanism of Action

The mechanism of action for Biotin-PEG4-Amide-C6-Azide centers around its role as a linker in PROTAC synthesis. In this context:

  • The compound connects two distinct ligands: one that binds to an E3 ubiquitin ligase and another that targets a specific protein for degradation.
  • Upon binding, it leverages the intracellular ubiquitin-proteasome system to selectively degrade target proteins, thus facilitating therapeutic effects against diseases such as cancer .
Physical and Chemical Properties Analysis

Biotin-PEG4-Amide-C6-Azide exhibits several important physical and chemical properties:

  • Storage Conditions: It should be stored at -20°C in powder form, away from moisture and light; in solution, it can be stored at -80°C for up to one year .
  • Solubility: The compound is soluble in dimethyl sulfoxide at concentrations up to 100 mg/mL (approximately 162.39 mM), with sonication recommended for optimal dissolution .

These properties make it suitable for various laboratory applications.

Applications

Biotin-PEG4-Amide-C6-Azide finds extensive use in scientific research, particularly in:

  • Synthesis of PROTACs: Its ability to facilitate targeted protein degradation has significant implications for drug development.
  • Bioconjugation Techniques: The compound's reactivity allows it to be used in various bioconjugation strategies, enhancing the specificity and efficacy of therapeutic agents.
Synthesis and Functionalization of Biotin-PEG4-Amide-C6-Azide in Targeted Protein Degradation

Role in Proteolysis-Targeting Chimera Design and Assembly

Biotin-PEG4-Amide-C6-Azide serves as a critical structural component in the architecture of Proteolysis-Targeting Chimeras (PROTACs). This bifunctional molecule contains three essential elements: a biotin affinity tag, a polyethylene glycol spacer, and an azide-terminated hexanoic acid linker. Its primary function lies in connecting a target protein ligand to an E3 ubiquitin ligase-recruiting moiety, forming the tripartite structure essential for PROTAC functionality. The biotin group enables strong streptavidin-based detection and purification during experimental validation stages, while the C6-azide linker provides a conjugation handle for assembling the heterobifunctional degrader [1] [2].

The molecule's structural configuration (molecular weight: 615.79 g/mol, CAS: 1006592-62-6) facilitates the formation of a productive ternary complex. This complex brings the target protein into proximity with the E3 ubiquitin ligase, enabling ubiquitin transfer to lysine residues on the target protein. Subsequent recognition by the 26S proteasome leads to irreversible degradation of the target protein. This catalytic mechanism operates through an event-driven pharmacological model rather than occupancy-driven inhibition, allowing sustained target degradation even after the PROTAC molecule dissociates and engages new targets [6] [8].

Table 1: Functional Components of Biotin-PEG4-Amide-C6-Azide in Proteolysis-Targeting Chimera Design

Structural ElementChemical CompositionRole in Proteolysis-Targeting Chimera
Biotin MoietyHexahydro-2-oxo-1H-thieno[3,4-d]imidazole-4-pentanoic acidAffinity handle for streptavidin conjugation and experimental validation
Polyethylene Glycol SpacerFour ethylene oxide repeat units (PEG4)Solubility enhancement and distance optimization between functional domains
Hexanoic Acid-Azide LinkerC6 alkyl chain with terminal azide (-N₃)Conjugation handle for copper-catalyzed or strain-promoted cycloaddition chemistry

Strategic Integration of Azide Functional Groups for Click Chemistry Applications

The terminal azide group (-N₃) in Biotin-PEG4-Amide-C6-Azide enables highly specific conjugation chemistry through bioorthogonal click reactions. This azide functionality undergoes copper-catalyzed azide-alkyne cycloaddition with molecules containing terminal alkyne groups, forming stable 1,4-disubstituted 1,2,3-triazole linkages under physiological conditions. The reaction requires catalytic copper(I), typically generated in situ from copper(II) sulfate with a reducing agent such as sodium ascorbate [2] [3] [7].

Beyond copper-catalyzed reactions, the azide group participates in strain-promoted azide-alkyne cycloaddition with cycloalkynes (e.g., dibenzocyclooctyne or bicyclononyne derivatives). This copper-free alternative eliminates potential cytotoxicity associated with copper catalysts while maintaining excellent reaction kinetics. The versatility of the azide handle allows conjugation to alkyne-modified E3 ligase ligands (such as Von Hippel-Lindau or cereblon binders) or target protein ligands during PROTAC assembly. The hexyl spacer (C6) between the amide group and azide functionality provides sufficient distance to reduce steric hindrance during conjugation, ensuring high reaction efficiency [1] [4].

The specificity of azide-based click chemistry enables modular PROTAC construction without protecting group strategies. This facilitates rapid PROTAC prototyping and structure-activity relationship studies, as evidenced by its application in synthesizing diverse biotinylated degraders targeting kinases, transcription factors, and other challenging therapeutic targets. The azide group remains stable under physiological conditions yet reacts efficiently with strained alkynes at second-order rate constants typically exceeding 1 M⁻¹s⁻¹, making it ideal for biological conjugate development [3] [7].

Optimization of Polyethylene Glycol Tetramer Spacer Length for Enhanced Proteasomal Recruitment Efficiency

The polyethylene glycol tetramer (PEG4) spacer in Biotin-PEG4-Amide-C6-Azide represents a critical design element for achieving optimal degradation efficiency. Comprising four repeating ethylene oxide units (-CH₂CH₂O-), this spacer bridges the biotin affinity tag and the hexanoic acid-azide linker. Research demonstrates that PEG4 provides an optimal length of approximately 17.6 Å, creating sufficient distance between the PROTAC's functional domains to facilitate ternary complex formation without introducing excessive flexibility [1] [6].

The hydrophilic nature of the PEG4 spacer significantly enhances aqueous solubility, counteracting the hydrophobic character of many target protein ligands and E3 ligase binders. This solubility enhancement prevents aggregation and improves cellular permeability, which is crucial for intracellular PROTAC activity. Studies comparing spacers of varying lengths reveal that shorter spacers (e.g., PEG2 or PEG3) often fail to provide adequate separation for productive ubiquitin transfer, while longer spacers (e.g., PEG8 or beyond) increase conformational entropy and reduce ternary complex stability. The PEG4 length specifically enables efficient proteasomal recruitment by maintaining optimal distance between the ubiquitin-loaded E2 enzyme and lysine residues on the target protein surface [6] [8].

Table 2: Impact of Polyethylene Glycol Spacer Length on Proteolysis-Targeting Chimera Performance

Spacer TypeApproximate Length (Å)Solubility EnhancementProteasomal Recruitment Efficiency
No Spacer0LowExtremely poor (steric hindrance)
Triethylene Glycol (PEG3)~12.5ModerateSuboptimal (insufficient distance)
Tetraethylene Glycol (PEG4)~17.6HighOptimal (balanced distance/flexibility)
Hexaethylene Glycol (PEG6)~22.4Very HighReduced (excessive flexibility)
Octaethylene Glycol (PEG8)~29.5Very HighSignificantly reduced (entropy penalty)

Systematic PROTAC optimization studies demonstrate that the PEG4 spacer significantly enhances degradation efficiency compared to alkyl chains of similar length. This superiority stems from the oxygen atoms within the polyethylene glycol backbone, which form transient hydrogen bonds with water molecules and protein surfaces, potentially stabilizing the ternary complex structure. Additionally, the PEG4 spacer's flexibility allows necessary conformational adjustments during E3 ligase–target protein engagement, particularly important for targets with deep binding pockets or complex binding interfaces [1] [6] [8].

Properties

CAS Number

1006592-62-6

Product Name

Biotin-PEG4-Amide-C6-Azide

IUPAC Name

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[3-(6-azidohexylamino)-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide

Molecular Formula

C27H49N7O7S

Molecular Weight

615.79

InChI

InChI=1S/C27H49N7O7S/c28-34-31-11-6-2-1-5-10-29-25(36)9-13-38-15-17-40-19-20-41-18-16-39-14-12-30-24(35)8-4-3-7-23-26-22(21-42-23)32-27(37)33-26/h22-23,26H,1-21H2,(H,29,36)(H,30,35)(H2,32,33,37)/t22-,23-,26-/m0/s1

InChI Key

VMDHUTMCBPLPBZ-FXSPECFOSA-N

SMILES

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCC(=O)NCCCCCCN=[N+]=[N-])NC(=O)N2

Solubility

not available

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